(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with a dichlorophenyl group and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the piperidinyl methanone moiety: This can be done through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(5-(2,4-Dichlorophenyl)furan-2-yl)(piperidin-1-yl)methanone: shares structural similarities with other furan-based compounds and piperidine derivatives.
Other similar compounds: include (5-(2,4-Dichlorophenyl)furan-2-yl)methanol and (5-(2,4-Dichlorophenyl)furan-2-yl)acetic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15Cl2NO2 |
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Molecular Weight |
324.2 g/mol |
IUPAC Name |
[5-(2,4-dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H15Cl2NO2/c17-11-4-5-12(13(18)10-11)14-6-7-15(21-14)16(20)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 |
InChI Key |
PSYDXQSIRNUEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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